molecular formula C14H11Cl2N3 B11837031 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline

4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B11837031
M. Wt: 292.2 g/mol
InChI Key: SABJOKRPPLNXIX-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole core substituted with chlorine and methyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with formamide or orthoesters under acidic conditions to form the benzimidazole core. The chlorination and methylation steps are then carried out using reagents such as thionyl chloride and methyl iodide, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-benzo[d]imidazole
  • 5-Chloro-1-methyl-1H-benzo[d]imidazole
  • 3-Chloro-4-(1H-benzo[d]imidazol-2-yl)aniline

Uniqueness

4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the benzimidazole core can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

4-chloro-3-(5-chloro-1-methylbenzimidazol-2-yl)aniline

InChI

InChI=1S/C14H11Cl2N3/c1-19-13-5-2-8(15)6-12(13)18-14(19)10-7-9(17)3-4-11(10)16/h2-7H,17H2,1H3

InChI Key

SABJOKRPPLNXIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1C3=C(C=CC(=C3)N)Cl

Origin of Product

United States

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